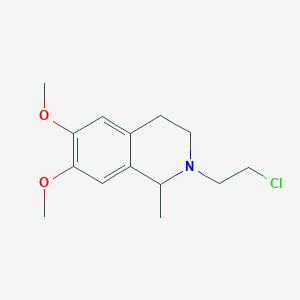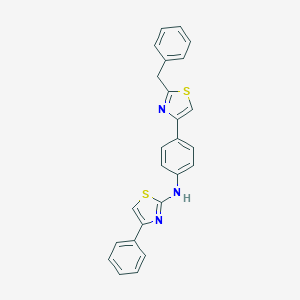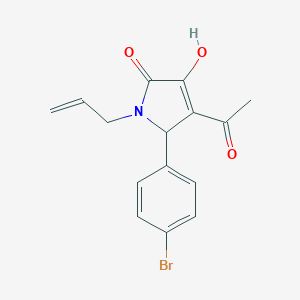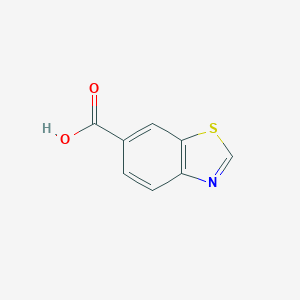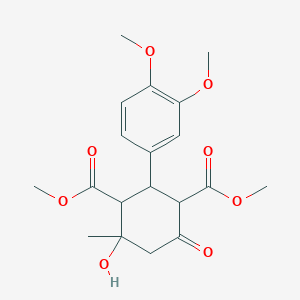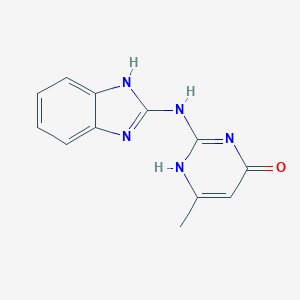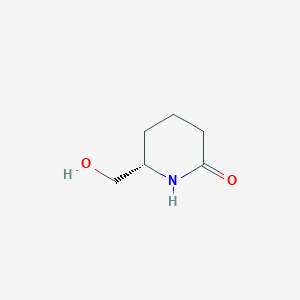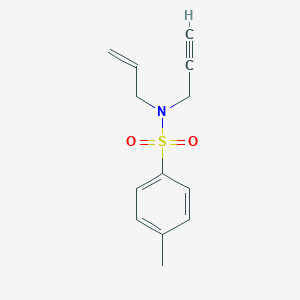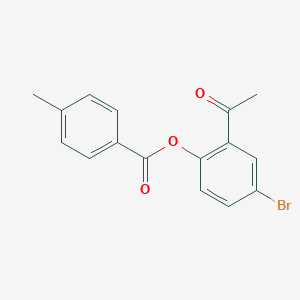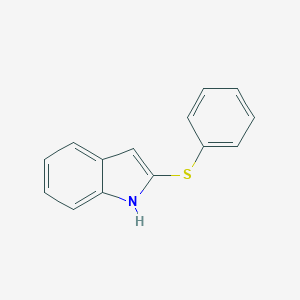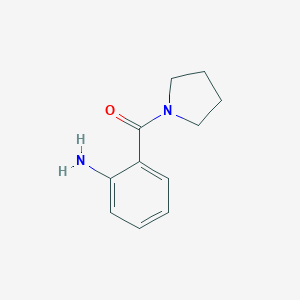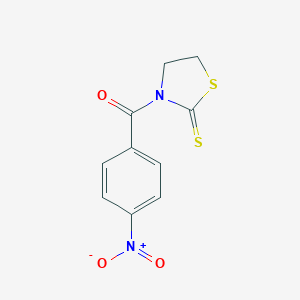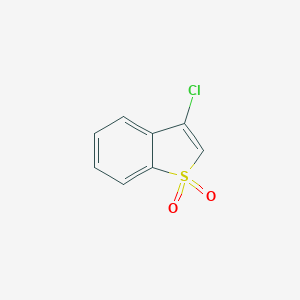
3-Chloro-1-benzothiophene 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-benzothiophene 1,1-dioxide, also known as CBDO, is a chemical compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. CBDO is a heterocyclic organic compound that contains a sulfur atom and a chlorine atom attached to a benzene ring. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
作用機序
The mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide is not fully understood, but it has been suggested that it may act as a partial agonist of the PPARγ receptor. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit anti-inflammatory and anti-diabetic properties, which may be attributed to its interaction with the PPARγ receptor.
生化学的および生理学的効果
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting biochemical and physiological effects. Studies have shown that 3-Chloro-1-benzothiophene 1,1-dioxide has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3-Chloro-1-benzothiophene 1,1-dioxide has also been found to exhibit anti-diabetic properties and can improve glucose tolerance in animal models. Additionally, 3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
実験室実験の利点と制限
3-Chloro-1-benzothiophene 1,1-dioxide has several advantages for lab experiments, including its high purity, stability, and relatively low cost. However, 3-Chloro-1-benzothiophene 1,1-dioxide has some limitations, including its low solubility in water and limited availability. These limitations may hinder its use in some experiments and may require the use of alternative compounds or methods.
将来の方向性
There are several future directions for the study of 3-Chloro-1-benzothiophene 1,1-dioxide. One potential direction is the development of 3-Chloro-1-benzothiophene 1,1-dioxide-based materials for use in organic electronics and optoelectronics. Another potential direction is the study of 3-Chloro-1-benzothiophene 1,1-dioxide's interaction with the PPARγ receptor and its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to fully understand the mechanism of action of 3-Chloro-1-benzothiophene 1,1-dioxide and its potential applications in various fields of research.
合成法
3-Chloro-1-benzothiophene 1,1-dioxide can be synthesized using various methods, including oxidation of 3-chlorobenzothiophene and chlorination of 1-benzothiophene 1,1-dioxide. The most common method of synthesis involves the reaction of 3-chlorobenzothiophene with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. This method yields a high purity of 3-Chloro-1-benzothiophene 1,1-dioxide and is relatively simple and cost-effective.
科学的研究の応用
3-Chloro-1-benzothiophene 1,1-dioxide has been found to exhibit interesting properties that make it suitable for various scientific research applications. One of the most significant applications of 3-Chloro-1-benzothiophene 1,1-dioxide is in the field of organic electronics. 3-Chloro-1-benzothiophene 1,1-dioxide has been found to be a promising material for the fabrication of organic thin-film transistors due to its high charge carrier mobility and stability. 3-Chloro-1-benzothiophene 1,1-dioxide has also been studied for its potential application as a photosensitizer in dye-sensitized solar cells.
特性
CAS番号 |
21211-29-0 |
|---|---|
製品名 |
3-Chloro-1-benzothiophene 1,1-dioxide |
分子式 |
C8H5ClO2S |
分子量 |
200.64 g/mol |
IUPAC名 |
3-chloro-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H5ClO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H |
InChIキー |
NRISJHCKUBVLHA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=CS2(=O)=O)Cl |
その他のCAS番号 |
21211-29-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



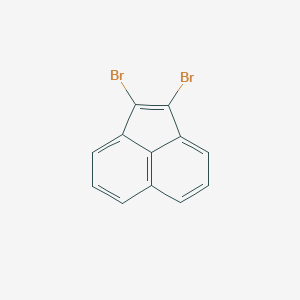
![2-[(4-Chloroanilino)(phenyl)methyl]cyclohexanone](/img/structure/B184195.png)
